molecular formula C11H15NO2 B5261293 N-[2-(3-methylphenoxy)ethyl]acetamide

N-[2-(3-methylphenoxy)ethyl]acetamide

Cat. No.: B5261293
M. Wt: 193.24 g/mol
InChI Key: XPACAZNAHUQRFS-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenoxy)ethyl]acetamide is an acetamide derivative featuring a phenoxyethyl backbone with a methyl substituent at the 3-position of the aromatic ring. Its structure comprises three key components:

  • Ethyl linker: Enhances flexibility and solubility.
  • 3-Methylphenoxy moiety: Influences steric and electronic properties.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-3-5-11(8-9)14-7-6-12-10(2)13/h3-5,8H,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPACAZNAHUQRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)

  • Structural Differences: NAPMA incorporates a piperazinyl-phenyl group instead of a simple ethyl linker, enhancing its bulk and hydrogen-bonding capacity. The 3-methylphenoxy group is retained but connected to a phenyl ring rather than an ethyl chain.
  • Biological Activity :
    • NAPMA inhibits osteoclast differentiation by downregulating NFATc1, c-Fos, and TRAP via RANKL signaling. It reduces bone resorption in murine osteoporosis models at ~10 µM concentrations .

    • Compared to PPOA derivatives (e.g., PPOA-N-Ac-2-Cl), NAPMA exhibits superior osteoclast inhibition and restores bone mineral density in vivo .
  • Pharmacokinetics :
    • The piperazinyl group likely improves metabolic stability and solubility, critical for in vivo efficacy .

UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide)

  • Structural Differences: Replaces the 3-methylphenoxy group with a diphenylamino moiety bearing a methoxy substituent.
  • Biological Activity :
    • Acts as an MT2-selective melatonin receptor agonist with anxiolytic and sleep-inducing properties in rodents. Sub-µM potency highlights its receptor affinity .
  • Metabolic Stability: Less stable than brominated/fluorinated analogs (e.g., UCM924), suggesting the 3-methyl group in N-[2-(3-methylphenoxy)ethyl]acetamide may offer better oxidative resistance .

N-(3-chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide

  • Structural Differences :
    • Direct attachment of acetamide to a chlorinated phenyl ring instead of an ethyl linker.
  • Biological data are unspecified .

N-[2-(2-methoxyphenoxy)ethyl]acetamide

  • Structural Differences: Substitutes 3-methylphenoxy with 2-methoxyphenoxy, altering electronic effects (electron-donating vs. electron-withdrawing).
  • Activity :
    • Methoxy groups often improve solubility but may reduce metabolic stability compared to methyl substituents .

Key Comparative Data

Compound Name Substituents Biological Target Potency (IC50/EC50) Solubility Metabolic Stability
This compound 3-methylphenoxy, ethyl, acetamide Not specified N/A Moderate Moderate
NAPMA 3-methylphenoxy, piperazinyl Osteoclast differentiation ~10 µM High High
UCM765 Diphenylamino, methoxy MT2 melatonin receptor Sub-µM Low Low
N-(3-chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide Chlorophenyl, methylphenoxy Unknown N/A Low Moderate

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